N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide

HDAC6 inhibitor Isoform selectivity Epigenetic probe

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide (CAS 941944-70-3, molecular formula C₂₅H₂₆N₂O₂, MW 386.5) is a synthetic tetrahydroquinoline-acetamide hybrid first disclosed as Compound 18 in US Patent 9,249,087, which claims histone deacetylase (HDAC) inhibitors and therapeutic methods using the same. The compound is not a hydroxamic acid; its zinc-binding interaction with HDAC enzymes is mediated through the acetamide carbonyl and the tetrahydroquinoline nitrogen, yielding a distinct pharmacological profile relative to the potent hydroxamic acid-based HDAC inhibitors that dominate the patent's Table 1.

Molecular Formula C25H26N2O2
Molecular Weight 386.495
CAS No. 941944-70-3
Cat. No. B2379731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide
CAS941944-70-3
Molecular FormulaC25H26N2O2
Molecular Weight386.495
Structural Identifiers
SMILESCC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C25H26N2O2/c1-17(2)25(29)27-14-6-10-20-15-21(12-13-23(20)27)26-24(28)16-19-9-5-8-18-7-3-4-11-22(18)19/h3-5,7-9,11-13,15,17H,6,10,14,16H2,1-2H3,(H,26,28)
InChIKeyYYMFVSSYMBETIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide (CAS 941944-70-3): Procurement-Relevant Identity and Source


N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide (CAS 941944-70-3, molecular formula C₂₅H₂₆N₂O₂, MW 386.5) is a synthetic tetrahydroquinoline-acetamide hybrid first disclosed as Compound 18 in US Patent 9,249,087, which claims histone deacetylase (HDAC) inhibitors and therapeutic methods using the same [1]. The compound is not a hydroxamic acid; its zinc-binding interaction with HDAC enzymes is mediated through the acetamide carbonyl and the tetrahydroquinoline nitrogen, yielding a distinct pharmacological profile relative to the potent hydroxamic acid-based HDAC inhibitors that dominate the patent's Table 1 [2]. Commercially, it is supplied as a research-grade chemical (typical purity 95%) for non-human research purposes only .

Why N-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide Cannot Be Replaced by a Generic HDAC Inhibitor


Within the US 9,249,087 patent landscape, HDAC inhibitory potency spans over four orders of magnitude (IC₅₀ from 0.17 nM to >30,000 nM) depending on the cap group, linker, and zinc-binding moiety [1]. The target compound, which carries an isobutyryl cap on the tetrahydroquinoline nitrogen and a naphthalen-1-yl acetamide side chain but lacks a hydroxamic acid zinc-binding group, occupies a distinct low-potency, selectivity-skewed niche. Its HDAC6 IC₅₀ (6,280 nM) is approximately 500-fold weaker than that of the hydroxamic acid-bearing Compound 6 (HDAC6 IC₅₀ = 12.5 nM) tested under identical assay conditions, and its HDAC1 IC₅₀ (>30,000 nM) renders it effectively inactive against Class I HDACs [2]. Simply substituting a potent pan-HDAC inhibitor (e.g., SAHA/Vorinostat) or a highly selective HDAC6 inhibitor (e.g., SW-100, IC₅₀ = 2.3 nM) for this compound would fundamentally alter the experimental pharmacology and negate the purpose of studying a weakly-inhibiting, non-hydroxamic acid chemotype .

Quantitative Differentiation Evidence for N-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide: Comparator-Anchored Data


HDAC6 Preferential Inhibition Profile vs. Class I HDAC1: A 4.8-Fold Selectivity Window

The target compound (Compound 18, BDBM218241) exhibits a measurable preference for HDAC6 over HDAC1. Against human HDAC6, the IC₅₀ is 6,280 nM, while against HDAC1, the IC₅₀ exceeds 30,000 nM (no significant inhibition detected at the highest tested concentration), yielding a selectivity ratio of >4.8-fold [1]. This contrasts with the pan-HDAC profile of the reference inhibitor SAHA (Vorinostat), which inhibits HDAC1 and HDAC6 with roughly equipotent nanomolar activity, and with Compound 6 (BDBM218229) from the same patent, which shows a 469-fold selectivity for HDAC6 (IC₅₀ 12.5 nM) over HDAC1 (IC₅₀ 5,860 nM) [2]. The target compound thus defines a distinct selectivity point on the HDAC isoform landscape: measurable but weak HDAC6 activity with negligible Class I engagement.

HDAC6 inhibitor Isoform selectivity Epigenetic probe

HDAC8 Inhibitory Activity: Head-to-Head Comparison with Structurally Proximal Compound 14

When compared directly with Compound 14 (BDBM218237), another tetrahydroquinoline-based inhibitor from the same patent that shares the naphthalene-like aromatic cap motif but differs in linker composition, the target compound shows 3.96-fold weaker HDAC8 inhibition (IC₅₀ 9,430 nM vs. 2,380 nM) [1]. This difference is attributable to the isobutyryl substitution on the tetrahydroquinoline nitrogen of the target compound, which may sterically hinder optimal engagement with the HDAC8 active site rim, whereas Compound 14 features an unsubstituted phenyl linker arrangement [2]. The two compounds also diverge in HDAC6 potency: Compound 14 inhibits HDAC6 with an IC₅₀ of 4,500 nM, which is 1.4-fold more potent than the target compound (6,280 nM), suggesting that the isobutyryl cap group selectively penalizes HDAC8 binding more than HDAC6 binding.

HDAC8 inhibition Tetrahydroquinoline analog SAR

Non-Hydroxamic Acid Chemotype: Absence of the Canonical Zinc-Binding Group as a Structural Differentiator

The vast majority of potent HDAC inhibitors, including the clinical-stage compounds SAHA, Panobinostat, and the selective HDAC6 inhibitor SW-100, employ a hydroxamic acid moiety to chelate the catalytic zinc ion in the HDAC active site . The target compound lacks this moiety entirely; its structure (confirmed by SMILES: CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43) contains an internal amide and an N-acyl tetrahydroquinoline as the sole potential zinc-coordinating elements . This chemotype distinction correlates directly with its low potency: HDAC6 IC₅₀ = 6,280 nM vs. 2.3 nM for the hydroxamic acid-based SW-100 (2,730-fold difference) [1]. However, non-hydroxamic acid HDAC ligands are of growing interest for their potential to avoid the pharmacokinetic liabilities (rapid glucuronidation, poor brain penetration) and metal-chelating toxicities associated with hydroxamic acids.

Non-hydroxamic acid HDAC ligand Zinc-binding group Chemotype differentiation

Isobutyryl N-Acyl Substitution: A Distinct Cap Group in the Tetrahydroquinoline SAR Series

Within the US 9,249,087 patent, the N-1 substituent on the tetrahydroquinoline ring varies across compounds and is a critical determinant of HDAC isoform potency and selectivity. The target compound bears an isobutyryl group (—C(=O)CH(CH₃)₂), which is structurally distinct from the acetyl group found in the closely related analog N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide . While direct HDAC inhibition data for the N-acetyl analog are not publicly available in the same assay system, the isobutyryl group introduces increased steric bulk and lipophilicity (calculated cLogP difference ≈ +0.5 log units) relative to the acetyl analog, which is predicted to modulate the compound's interaction with the hydrophobic rim region of the HDAC active site channel [1]. Compounds in the patent with bulkier N-acyl groups (e.g., Compound 6 with a dimethylaminoethyl-indole cap) achieve dramatically higher HDAC6 potency, suggesting that the isobutyryl group represents an intermediate SAR point that has not been fully explored.

Cap group SAR N-acyl tetrahydroquinoline Isobutyryl substitution

Validated Application Scenarios for N-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide Based on Quantitative Evidence


HDAC6-Selective Fragment and Scaffold Optimization in Medicinal Chemistry

The compound's measurable but weak HDAC6 inhibition (IC₅₀ = 6,280 nM) and >4.8-fold selectivity over HDAC1 make it suitable as a starting scaffold for fragment growth or structure-guided optimization campaigns aimed at improving HDAC6 potency while preserving Class I sparing. The absence of a hydroxamic acid zinc-binding group, confirmed by SMILES analysis, positions it as a non-hydroxamic acid lead-like template, which is valuable for programs seeking to avoid hydroxamic acid-associated metabolic liabilities [1]. Procurement of this specific compound—rather than the more potent Compound 6 (HDAC6 IC₅₀ = 12.5 nM)—is justified when the goal is to map the SAR trajectory from weak to potent inhibition using iterative chemical modifications, a strategy that requires the weakest active analog as the starting point [2].

Negative Control for HDAC Inhibitor Screening Cascades

With an HDAC1 IC₅₀ exceeding 30,000 nM—effectively no measurable Class I HDAC inhibition under standard assay conditions—this compound can serve as a matched negative control in HDAC1/HDAC2 screening panels, particularly when paired with active tetrahydroquinoline-based inhibitors from the same patent (e.g., Compound 6 or Compound 4) [1]. Its structural similarity to active congeners, combined with its lack of Class I activity, allows researchers to attribute observed cellular phenotypic effects specifically to HDAC6 or HDAC8 engagement rather than off-target Class I inhibition, a use case not fulfilled by structurally unrelated negative controls such as DMSO vehicle [2].

Probing the N-1 Isobutyryl SAR Vector in HDAC8 Ligand Design

The 3.96-fold weaker HDAC8 inhibition of this compound (IC₅₀ = 9,430 nM) relative to the structurally related Compound 14 (IC₅₀ = 2,380 nM) provides a quantitative SAR data point for the effect of N-1 isobutyryl substitution on HDAC8 binding [1]. Medicinal chemists developing isoform-selective HDAC8 inhibitors can procure this compound alongside Compound 14 to establish an SAR pair that isolates the contribution of the isobutyryl cap to HDAC8 potency loss, guiding subsequent design of N-acyl variants with improved HDAC8 affinity [2].

Non-Hydroxamic Acid HDAC Ligand Reference for ADME/Tox Comparative Studies

As a non-hydroxamic acid HDAC ligand, this compound can function as a reference standard in comparative ADME/Tox studies designed to quantify the pharmacokinetic advantages of non-hydroxamic acid chemotypes over hydroxamic acid-based HDAC inhibitors (e.g., SW-100 or SAHA) [1]. Its defined HDAC6 IC₅₀ (6,280 nM) and HDAC8 IC₅₀ (9,430 nM) provide benchmarks for correlating in vitro target engagement with in vitro ADME parameters (microsomal stability, plasma protein binding, CYP inhibition), enabling data-driven chemotype selection in early-stage HDAC drug discovery programs [2].

Quote Request

Request a Quote for N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.